molecular formula C17H25NO2S B5381015 [1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone

[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone

Cat. No. B5381015
M. Wt: 307.5 g/mol
InChI Key: CAODNGDYIFYZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications. It is a ketone derivative that belongs to the class of piperidine compounds. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of [1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in the signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and prevent the formation of amyloid-beta plaques in the brain. The compound has also been found to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have significant activity against various diseases and can be used as a potential drug candidate. However, the compound has some limitations as well. It has poor solubility in water, which can limit its use in certain applications. It also has some toxicity concerns, which need to be addressed before it can be used in clinical trials.

Future Directions

There are several future directions for research on [1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone. One of the areas of interest is the development of more potent analogs of the compound that can exhibit better activity against diseases. Another area of interest is the investigation of the compound's mechanism of action and its interaction with various enzymes and proteins. The compound can also be studied for its potential applications in other diseases such as diabetes and cardiovascular diseases.

Synthesis Methods

The synthesis of [1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone has been achieved using various methods. One of the commonly used methods involves the reaction of 4-(methylthio)benzaldehyde with 1-(2-ethoxyethyl)piperidin-3-amine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is obtained in good yields and can be further purified using column chromatography.

Scientific Research Applications

[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone has been studied for its potential applications in scientific research. It has been found to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.

properties

IUPAC Name

[1-(2-ethoxyethyl)piperidin-3-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S/c1-3-20-12-11-18-10-4-5-15(13-18)17(19)14-6-8-16(21-2)9-7-14/h6-9,15H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAODNGDYIFYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCCC(C1)C(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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